(2E)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one
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Overview
Description
(2E)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that combines a benzofuran core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Oxoethoxy Group: This can be done through esterification or etherification reactions.
Formation of the Pyrrole Derivative: This involves the synthesis of the pyrrole ring, followed by its attachment to the benzofuran core through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2E)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2E)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2E)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one: can be compared with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C24H21NO6 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2E)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-[(1-methylpyrrol-2-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H21NO6/c1-25-10-4-5-15(25)11-23-24(27)18-8-6-17(13-22(18)31-23)30-14-20(26)19-12-16(28-2)7-9-21(19)29-3/h4-13H,14H2,1-3H3/b23-11+ |
InChI Key |
JLQDRSIYFYMQMZ-FOKLQQMPSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=C(C=CC(=C4)OC)OC |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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